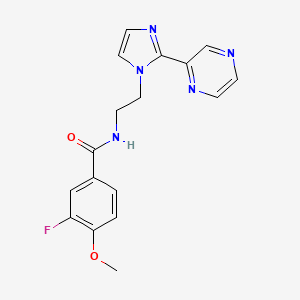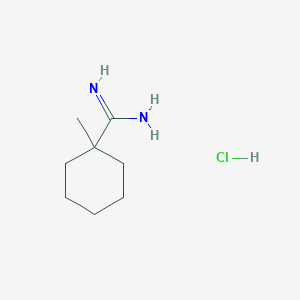
1-Methylcyclohexane-1-carboximidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylcyclohexane-1-carboximidamide hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline powder with a molecular formula of C8H16N2.HCl and a molecular weight of 178.69 g/mol.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 1-Methylcyclohexane-1-carboximidamide hydrochloride involves the reaction of 1-Methylcyclohexanecarboxylic acid with ammonium chloride and thionyl chloride to form 1-Methylcyclohexanecarboximidoyl chloride, which is then reacted with ammonia to form the desired product.
Starting Materials
1-Methylcyclohexanecarboxylic acid, Ammonium chloride, Thionyl chloride, Ammonia, Hydrochloric acid, Diethyl ethe
Reaction
1. Dissolve 1-Methylcyclohexanecarboxylic acid in thionyl chloride and heat the mixture to reflux., 2. Add ammonium chloride to the reaction mixture and continue heating for several hours., 3. Cool the reaction mixture and add excess ammonia to it., 4. Extract the product with diethyl ether and dry the organic layer over anhydrous magnesium sulfate., 5. Concentrate the organic layer under reduced pressure to obtain 1-Methylcyclohexane-1-carboximidoyl chloride., 6. Dissolve 1-Methylcyclohexane-1-carboximidoyl chloride in ammonia and add hydrochloric acid to the solution to obtain 1-Methylcyclohexane-1-carboximidamide hydrochloride., 7. Recrystallize the product from a suitable solvent to obtain pure 1-Methylcyclohexane-1-carboximidamide hydrochloride.
Mecanismo De Acción
The mechanism of action of 1-Methylcyclohexane-1-carboximidamide hydrochloride is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA) and glutamate. It has also been suggested to inhibit the activity of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1-Methylcyclohexane-1-carboximidamide hydrochloride exhibits anticonvulsant, antinociceptive, and anti-inflammatory effects. It has been found to reduce the severity and frequency of seizures in animal models of epilepsy. It has also been shown to reduce pain and inflammation in various animal models of nociception and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-Methylcyclohexane-1-carboximidamide hydrochloride in lab experiments is its broad range of potential applications. It has been investigated for its use in various fields, including neuroscience, pharmacology, and materials science. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of 1-Methylcyclohexane-1-carboximidamide hydrochloride can cause liver and kidney damage in animals.
Direcciones Futuras
For research on this compound could include further investigation into its potential use in various fields, as well as its mechanism of action and potential toxicity in humans.
Aplicaciones Científicas De Investigación
1-Methylcyclohexane-1-carboximidamide hydrochloride has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anticonvulsant, antinociceptive, and anti-inflammatory properties. It has also been investigated for its potential use as a corrosion inhibitor, as well as in the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and cancer.
Propiedades
IUPAC Name |
1-methylcyclohexane-1-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.ClH/c1-8(7(9)10)5-3-2-4-6-8;/h2-6H2,1H3,(H3,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRCNFMSRAGRDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)C(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylcyclohexane-1-carboximidamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

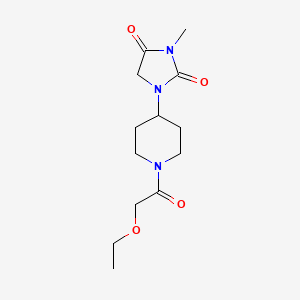
![(Z)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2789394.png)
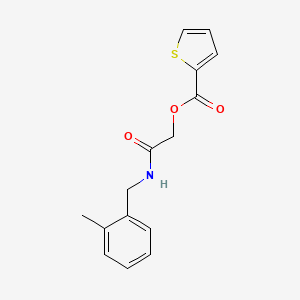
![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(4-chlorobenzyl)urea](/img/structure/B2789399.png)
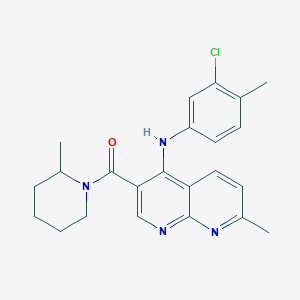
![3-Chloro-6-[[(3S,4S)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methyl]pyridazine](/img/structure/B2789403.png)
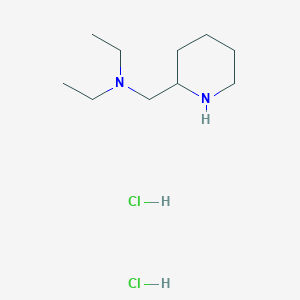
![3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride](/img/structure/B2789406.png)
![2-(4-(ethylthio)phenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2789407.png)
![5-[(4-Fluorophenyl)methoxy]-2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2789408.png)
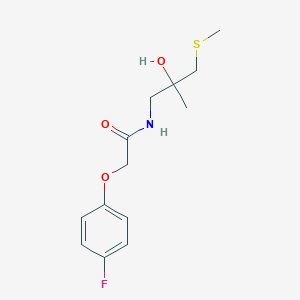
![2-ethyl-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2789411.png)

